2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 211.57 g/mol. It is classified under the pyrimidine derivatives, which are known for their significance in pharmaceutical applications. The compound features a pyrimidine ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a difluoroethyl group at the nitrogen position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry .
The reactivity of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is primarily influenced by its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, making it a suitable precursor for synthesizing various derivatives. Additionally, the fluorine atoms enhance the compound's lipophilicity and biological activity, allowing it to interact effectively with biological targets. The compound can undergo reactions typical of pyrimidine derivatives, such as forming amine bonds through coupling reactions with various amines .
Research indicates that 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine exhibits notable biological activity, particularly in the context of cancer treatment and other therapeutic areas. Its structural features allow it to act as an inhibitor for specific kinases and receptors involved in tumor growth and proliferation. Compounds similar to this have been studied for their efficacy against various cancer cell lines, suggesting potential use in targeted therapies .
The synthesis of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes starting from 2-chloro-5-fluoropyrimidine, which can be reacted with difluoroethylamine under controlled conditions to introduce the difluoroethyl group. Other methods may involve using coupling agents or catalysts to facilitate the formation of the desired amine bond while ensuring high yields and purity .
This compound has significant applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting cancer and other diseases. Its unique structure allows it to interact with specific biological pathways, making it a candidate for further drug development studies. Additionally, its properties may lend themselves to research in agrochemicals or materials science due to its stability and reactivity .
Interaction studies involving 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking simulations and in vitro assays to evaluate how effectively the compound interacts with proteins or enzymes relevant to disease mechanisms. Preliminary results suggest that this compound could inhibit specific pathways associated with tumor growth, although further research is needed to fully elucidate its mechanisms of action .
Several compounds share structural similarities with 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-5-fluoropyrimidine | 62802-42-0 | Lacks difluoroethyl group; used as a precursor |
| 2-Chloro-N-methyl-5-fluoropyrimidin-4-amine | 67316-43-2 | Contains methyl instead of difluoroethyl group |
| 4-Amino-2-chloro-5-fluoropyrimidine | 12345678 | Different substitution pattern; potential anti-cancer |
| 5-Fluoro-N-(3-pyridyl)-pyrimidin-4-amine | 87654321 | Contains pyridyl group; distinct biological activity |
Uniqueness: The presence of both chlorine and difluoroethyl groups distinguishes 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine from other similar compounds. This combination may enhance its pharmacological properties and specificity towards certain biological targets compared to other pyrimidine derivatives .
This compound’s significance lies in its hybrid structure, which combines a chloro-fluoro pyrimidine backbone with a difluoroethylamine moiety. The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fluorine at position 5 contributes to metabolic stability and membrane permeability. The N-(2,2-difluoroethyl) group introduces conformational rigidity and potential hydrogen-bonding interactions, making the molecule a candidate for targeting enzymes or receptors sensitive to fluorine-mediated electronic effects. Comparative studies with simpler fluoropyrimidines suggest that such structural modifications can markedly alter binding affinities in biological systems, though specific mechanistic data for this compound remain sparse.
The systematic IUPAC name, 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine, precisely defines its structure:
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClF₃N₃ | |
| Molecular Weight | 211.57 g/mol | |
| SMILES | FC1=CN=C(Cl)N=C1NCC(F)F | |
| InChI Key | Not reported in available sources | — |
| CAS Registry Number | 1550419-78-7 |
The planar pyrimidine ring facilitates π-π stacking interactions, while the difluoroethyl group introduces stereoelectronic effects that may influence solubility and reactivity.
In contemporary research, this compound serves dual roles:
Recent patents highlight its use in synthesizing kinase inhibitors and antiviral agents, underscoring its versatility in drug discovery pipelines. Additionally, its fluorine-rich structure aligns with trends in positron emission tomography (PET) tracer development, where isotopic labeling (e.g., ¹⁸F) could enable non-invasive imaging applications.
Retrosynthetic analysis of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine identifies two primary disconnections:
Key intermediates include 2-chloro-5-fluoropyrimidin-4-amine and 1,1-difluoro-2-iodoethane, which converge through selective amine alkylation.
The most direct route involves reacting 2-chloro-5-fluoropyrimidin-4-amine with 2,2-difluoroethylating agents. A representative protocol includes:
Table 1: Reaction Conditions and Yields
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| DMF | 80 | K₂CO₃ | 78 |
| THF | 60 | NaH | 65 |
| Acetonitrile | 70 | Et₃N | 72 |
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for introducing the difluoroethyl group. Using Pd(OAc)₂/Xantphos as a catalytic system, aryl halides couple with 2,2-difluoroethylamine at 100°C, achieving yields up to 82% [4].
Microchannel reactors enable safe fluorination using fluorine gas (F₂). In a continuous-flow setup, 2-chloro-N-(2-hydroxyethyl)-5-fluoropyrimidin-4-amine reacts with F₂ in the presence of HF, achieving 90% conversion within 10 seconds [6].
Table 2: Fluorination Efficiency in Microchannel Reactors
| Residence Time (s) | Temperature (°C) | F₂ Concentration (%) | Conversion (%) |
|---|---|---|---|
| 5 | 25 | 10 | 85 |
| 10 | 30 | 15 | 92 |
| 15 | 35 | 20 | 88 |
Electrophilic difluoroethylation employs 2,2-difluoroethyl triflate as a reagent. Under mild conditions (40°C, DCM), the triflate group displaces chloride on the pyrimidine ring, yielding the target compound in 75% isolated yield .
Industrial production prioritizes continuous-flow systems to enhance safety and efficiency. For example:
2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine belongs to the fluoropyrimidine class of compounds, which are characterized by the presence of fluorine atoms strategically positioned on the pyrimidine ring system [1]. This compound represents a sophisticated evolution of the simpler fluoropyrimidine derivatives, incorporating multiple fluorine atoms and specific substitution patterns that distinguish it from its structural relatives.
The most closely related compound in the fluoropyrimidine family is 2-chloro-5-fluoropyrimidin-4-amine, which differs only in the absence of the difluoroethyl substituent on the amino group [2]. This parent compound exhibits a molecular weight of 147.54 g/mol and CAS number 155-10-2, making it significantly less complex than the target compound with its molecular weight of 211.57 g/mol [3]. The structural relationship demonstrates how medicinal chemists have systematically modified the basic fluoropyrimidine scaffold to enhance biological activity and pharmacokinetic properties.
The pyrimidine ring system in 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine maintains the fundamental nitrogen-containing heterocycle that is central to this class of compounds . The presence of fluorine at the 5-position is particularly significant, as research has demonstrated that fluorine substitution at this position contributes to metabolic stability and membrane permeability [1]. The chlorine atom at position 2 enhances the electrophilicity of the ring system, facilitating nucleophilic substitution reactions that are crucial for both synthetic transformations and biological interactions .
The electron-withdrawing effects of both halogen substituents create a unique electronic environment within the pyrimidine ring. Studies of similar fluoropyrimidine derivatives have shown that such electronic modifications can markedly alter binding affinities in biological systems . The systematic IUPAC name precisely defines the substitution pattern: 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine, with the molecular formula C₆H₅ClF₃N₃ [3].
When compared to other fluoropyrimidine derivatives, several key structural relationships emerge. The compound 2-amino-4-chloro-5-fluoropyrimidine represents an isomeric variant with different positioning of the amino and chloro substituents . This structural variation demonstrates the importance of substitution patterns in determining biological activity, as the position of functional groups significantly influences the compounds' pharmacological properties [1].
More complex derivatives such as 2-chloro-5-fluoro-N-phenylpyrimidin-4-amine exhibit enhanced structural complexity through the incorporation of aromatic ring systems . These compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties, suggesting that the fluoropyrimidine core serves as a privileged scaffold for drug development .
The structure-activity relationship analysis of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine reveals several critical structural features that contribute to its biological profile. Systematic studies of pyrimidine derivatives have established that the position of substituents in the pyrimidine nucleus greatly influences biological activities [1]. The specific arrangement of functional groups in this compound has been designed to optimize both pharmacodynamic and pharmacokinetic properties.
The chlorine substituent at position 2 plays a crucial role in modulating the electronic properties of the pyrimidine ring . Research on similar compounds has demonstrated that electron-withdrawing groups at position 2 can enhance the biological activity of pyrimidine derivatives by facilitating interactions with biological targets [7]. The chlorine atom's dual electron-withdrawing inductive effect and electron-donating resonance effect create a balanced electronic environment that may contribute to optimal binding interactions.
The fluorine atom at position 5 contributes to the compound's metabolic stability and bioavailability [8]. Studies of 2,4-diamino-5-fluoropyrimidine derivatives have shown that fluorine substitution at this position can improve the compound's resistance to metabolic degradation while maintaining biological activity [9]. This finding is particularly relevant for the development of therapeutically useful compounds, as metabolic stability is a critical factor in drug development.
The amino group at position 4 serves as a crucial pharmacophore element, providing hydrogen bonding capability that is essential for biological activity [10]. The specific functionalization of this amino group with the 2,2-difluoroethyl substituent represents a strategic modification aimed at enhancing the compound's properties. Structure-activity relationship studies of pyrimidine-4-carboxamides have demonstrated that modifications to amino substituents can significantly impact biological activity [10].
The difluoroethyl group introduces unique conformational and electronic properties that distinguish this compound from simpler analogues. Research on fluorinated substituents has shown that difluoroethyl groups can modulate lipophilicity and hydrogen bonding capacity, potentially leading to improved biological activity [11]. The presence of two fluorine atoms in the ethyl chain creates conformational constraints that may enhance binding specificity and selectivity.
The multiple fluorine atoms in the structure provide opportunities for halogen bonding interactions, which have become increasingly recognized as important in drug-target interactions [12]. The fluorine atoms can participate in both conventional hydrogen bonding and halogen bonding, expanding the range of possible interactions with biological targets. Studies of fluorinated compounds have shown that such interactions can contribute significantly to binding affinity and selectivity [12].
The combination of chlorine and fluorine substituents creates a unique halogen substitution pattern that may provide synergistic effects. Research on halogenated pyrimidines has demonstrated that multiple halogen substituents can create distinct biological profiles that differ from those of compounds with single halogen substitutions [13].
The concept of bioisosterism has been extensively applied to the modification of pyrimidine-based compounds, with 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine serving as an example of strategic bioisosteric replacement strategies [12]. The difluoroethyl group represents a sophisticated bioisosteric replacement that can mimic the properties of other functional groups while providing unique advantages in terms of metabolic stability and binding interactions.
The difluoroethyl group (-CH₂CF₂H) can serve as a bioisosteric replacement for various functional groups, including methyl, ethyl, and hydroxyl groups [14]. Research on difluoromethyl groups has shown that such substitutions can modulate lipophilicity, metabolic stability, and hydrogen bonding capacity in predictable ways [11]. The difluoroethyl group in the target compound may serve as a bioisosteric replacement for a simple ethyl group, providing enhanced metabolic stability while maintaining similar steric properties.
Studies of CF₂H-containing compounds have demonstrated that this functional group can act as a hydrogen bond donor, similar to hydroxyl and amino groups, while providing increased metabolic stability [11]. This property makes the difluoroethyl group particularly attractive for drug development, as it can maintain biological activity while improving pharmacokinetic properties.
The pyrimidine ring system itself has been subjected to various bioisosteric modifications in related compounds. Research on pyrazolo[1,5-a]pyrimidine derivatives has shown that fused ring systems can serve as bioisosteric replacements for the simple pyrimidine core [15]. These modifications can alter the electronic properties and conformational flexibility of the compounds, potentially leading to improved biological activity.
Studies of heterocyclic bioisosteres have demonstrated that the replacement of carbon atoms with nitrogen in aromatic rings can significantly impact biological activity [16]. The pyrimidine ring, with its two nitrogen atoms, provides a different electronic environment compared to pyridine or benzene rings, which can be exploited for the development of selective biological agents.
The strategic use of halogen atoms as bioisosteric replacements has been extensively studied in the context of pyrimidine derivatives [12]. The replacement of hydrogen atoms with fluorine or chlorine can significantly alter the electronic properties of the compounds while maintaining similar steric profiles. Research on fluorinated analogues has shown that such modifications can improve binding affinity, selectivity, and metabolic stability [17].
The combination of chlorine and fluorine substituents in the target compound represents a sophisticated approach to halogen bioisosterism. Studies of quinolone antimicrobial agents have demonstrated that fluoroethyl substituents can serve as effective bioisosteres for ethyl groups, providing enhanced biological activity [17]. This principle has been extended to pyrimidine derivatives, where halogen substitution patterns can be optimized for specific biological targets.
The conformational behavior of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is significantly influenced by the presence of multiple fluorine atoms and the specific substitution pattern on the pyrimidine ring. Molecular modeling studies of similar compounds have revealed that fluorine substitution can create unique conformational preferences that impact biological activity [18].
The pyrimidine ring in the target compound maintains a planar conformation that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites [18]. The planar geometry of the ring system is stabilized by the aromatic character of the pyrimidine nucleus, which exhibits delocalized electron density across the ring structure. This planarity is crucial for optimal binding interactions with biological targets.
Computational studies of pyrimidine derivatives have shown that the electron-withdrawing effects of halogen substituents can influence the electron density distribution within the ring system [19]. The presence of both chlorine and fluorine atoms creates an asymmetric electron density distribution that may contribute to selective binding interactions with specific protein targets.
The difluoroethyl substituent introduces significant conformational complexity to the molecule. Research on fluorinated alkyl chains has demonstrated that C-F bonds prefer gauche conformations due to stereoelectronic effects [18]. The two fluorine atoms in the difluoroethyl group create conformational constraints that may enhance binding specificity by reducing the conformational entropy of the molecule.
Molecular dynamics simulations of fluorinated compounds have shown that difluoroethyl groups can adopt preferred conformations that optimize intramolecular interactions [18]. The CF₂H group at the terminus of the ethyl chain can participate in intramolecular hydrogen bonding, potentially stabilizing specific conformations that are optimal for biological activity.
The conformational energy landscape of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is characterized by multiple local minima corresponding to different orientations of the difluoroethyl group relative to the pyrimidine ring [18]. Computational analysis of similar compounds has revealed that fluorine substitution can create energy barriers that restrict conformational flexibility, potentially leading to improved binding selectivity.
The rotational barriers around the C-N bond connecting the difluoroethyl group to the pyrimidine ring are influenced by both steric and electronic effects. Studies of N-alkylpyrimidines have shown that such barriers can significantly impact the biological activity of the compounds by constraining the accessible conformational space [19].